molecular formula C14H10BrNO3 B11991349 Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- CAS No. 57039-60-8

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-

Cat. No.: B11991349
CAS No.: 57039-60-8
M. Wt: 320.14 g/mol
InChI Key: NQGZOBSSPFKBAH-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability . The compound Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- features a Schiff base (imine) linkage (-CH=N-) connecting the benzoic acid core to a 5-bromo-2-hydroxyphenyl moiety. This structure confers unique electronic and steric properties, enabling applications in catalysis, metal coordination, and bioactive agent design.

Properties

CAS No.

57039-60-8

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)14(18)19/h1-8,17H,(H,18,19)

InChI Key

NQGZOBSSPFKBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including oxidation and substitution, leading to the formation of derivatives that are valuable in research .
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions which can be used to study catalytic processes or develop new materials .

Biology

  • Antimicrobial Properties : Recent studies have indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. This property is being explored for potential applications in pharmaceuticals and food preservation .
  • Anticancer Research : There is ongoing research into the anticancer properties of this compound, with investigations focusing on its ability to inhibit tumor growth through various mechanisms .

Medicine

  • Therapeutic Potential : The compound is being studied for its potential use in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for new therapeutic agents .
  • Analgesic Activity : Research has shown that derivatives of benzoic acid can exhibit significant analgesic effects, suggesting their potential use in pain management therapies .

Industry

  • Dyes and Pigments Production : The compound is utilized in the synthesis of dyes and pigments due to its ability to form stable colorants when reacted with various substrates .
  • Chemical Intermediates : It serves as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals, highlighting its importance in industrial chemistry .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryBuilding block for organic synthesis
BiologyAntimicrobial properties
MedicineAnalgesic activity
IndustryDyes and pigments production

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of benzoic acid derivatives against common bacterial strains. Results indicated significant inhibition rates, suggesting potential applications in food preservation and pharmaceutical formulations.

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of benzoic acid derivatives demonstrated their ability to induce apoptosis in cancer cells through specific signaling pathways. This opens avenues for developing new cancer therapies.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its bromine and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Properties
Compound Name (CAS No.) Molecular Formula Key Substituents Potential Applications References
Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- (N/A) C14H11BrN2O3 Bromo, hydroxyl, Schiff base Antimicrobial agents, metal chelators
2-Bromo-5-hydroxybenzoic acid (58380-11-3) C7H5BrO3 Bromo, hydroxyl Antibacterial precursors
2-[[(1,3-Benzodioxol-5-yl)methylene]amino]benzoic acid methyl ester (72939-49-2) C16H13NO4 Benzodioxol, methyl ester, Schiff base CNS drug candidates
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (BD273652) C14H17BBrNO2 Boronic ester, bromo Suzuki-Miyaura cross-coupling reagents
Benzoic acid, 4-amino-,2-[[4-[bis(2-bromoethyl)amino]phenyl]methylene]hydrazide (26050-26-0) C18H20Br2N4O Bromoethyl, hydrazide Anticancer agents

Functional Group Analysis

  • Schiff Base Derivatives: The target compound shares a Schiff base linkage with 2-[[(1,3-benzodioxol-5-yl)methylene]amino]benzoic acid methyl ester . In contrast, the bromo-hydroxyphenyl group in the target compound may favor halogen bonding in protein interactions .
  • Halogenated Derivatives :
    Compared to 2-bromo-5-hydroxybenzoic acid , the target compound’s imine group introduces chelating capabilities, useful in metal-ion sensors or catalysts. The bromine in both compounds increases lipophilicity, but the absence of a Schiff base in the simpler derivative limits its coordination chemistry.

  • Boronic Acid Derivatives :
    5-Bromo-2-(dioxaborolan-2-yl)indole serves as a boronic ester, highlighting divergent reactivity (e.g., Suzuki coupling). While the target compound lacks boron, its bromine and hydroxyl groups could still enable electrophilic substitution reactions.

Physicochemical Properties

  • Density and Boiling Point :
    The benzodioxol-containing Schiff base (1.25 g/cm³, 463.7°C) has a higher boiling point than simpler benzoic acids due to increased molecular weight and aromaticity. The target compound’s properties are likely intermediate between brominated benzoic acids and larger Schiff bases.

  • Solubility :
    Hydroxyl groups improve aqueous solubility, but bromine and aromatic rings may reduce it. Methyl esters (e.g., ) enhance lipid solubility, whereas hydrazides (e.g., ) introduce polar N-H bonds.

Research Findings and Challenges

  • Synthetic Routes: Schiff base formation via condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid is a plausible synthesis route, analogous to methods for 2-[[(1,3-benzodioxol-5-yl)methylene]amino]benzoic acid methyl ester .
  • Regulatory Considerations :
    Brominated compounds often face stringent regulatory scrutiny due to environmental persistence. Comparative toxicity studies with 2-bromo-5-hydroxybenzoic acid could inform safety assessments.

Biological Activity

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- (IUPAC name: 2-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoic acid) is an organic compound with significant potential in various biological applications. This article delves into its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

  • Molecular Formula : C14H10BrNO3
  • Molecular Weight : 320.14 g/mol
  • CAS Number : 57039-60-8
  • Structure : The compound features a bromine atom, a hydroxyl group, and an imine linkage, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid in solvents like ethanol or methanol, often using acetic acid as a catalyst.

Antimicrobial Properties

Research indicates that Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the hydroxyl and bromine groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities have been reported in the range of 3.0 to 10.0 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 Value (µM) Reference
MCF-73.0
A5496.48

Enzyme Inhibition

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- has shown potential as an inhibitor of cyclooxygenase enzymes (COX). Studies indicate a higher selectivity for COX-2 over COX-1, making it a candidate for anti-inflammatory therapies . The selectivity index for COX-2 was reported at approximately 3.46, suggesting that this compound may reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs .

The biological activity of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- is attributed to its ability to form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The unique structural configuration allows it to interact effectively with target proteins involved in cell signaling and metabolic processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various benzoic acid derivatives found that Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- exhibited a zone of inhibition comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Proliferation : In a comparative study on anticancer agents, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an effective chemotherapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-?

Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-aminobenzoic acid under mild acidic or neutral conditions. Key steps include:

  • Reagent Selection : Use ethanol or methanol as solvents to facilitate imine bond formation.
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.
  • Validation : Confirm yield via melting point analysis and LC-MS.
    Structural analogs (e.g., bromo-hydroxybenzoic acid derivatives) suggest stoichiometric ratios (1:1 aldehyde:amine) and reflux conditions (60–80°C, 4–6 hours) optimize yield .

Basic: How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Answer:

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons. Key signals:
    • The imine proton (CH=N) appears at δ 8.3–8.5 ppm.
    • Br and OH groups deshield adjacent protons (δ 6.8–7.5 ppm).
  • IR : Confirm imine bond formation with a sharp C=N stretch near 1620–1640 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced: What computational methods are suitable for studying its electronic structure and reactivity?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical and electronic property predictions . Steps:

  • Geometry Optimization : Use a 6-311++G(d,p) basis set to model Br and O–H groups.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity sites.
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) for solvation energy.
    Benchmark against experimental UV-Vis and X-ray data to validate computational models .

Advanced: How can discrepancies between experimental and computational bond lengths/angles be resolved?

Answer:
Discrepancies often arise from crystal packing effects (experimental) vs. gas-phase approximations (DFT). Mitigation strategies:

  • Periodic DFT : Simulate crystal structures using plane-wave pseudopotentials (e.g., VASP).
  • Statistical Analysis : Compare mean bond lengths/angles across multiple crystallographic datasets (e.g., CCDC).
  • Functional Selection : Meta-GGA functionals (e.g., SCAN) improve accuracy for π-π stacking interactions .

Advanced: What experimental strategies are effective for resolving tautomerism or isomerism in this Schiff base?

Answer:

  • X-ray Crystallography : Use SHELX software to determine the dominant tautomer (e.g., enol-imine vs. keto-amine) via precise H-atom positioning .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts in DMSO-d₆ to detect tautomeric equilibria.
  • Theoretical Calculations : Compare relative Gibbs free energies of tautomers using DFT to predict stability .

Basic: What challenges arise in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but hinder crystal growth. Test ethanol/acetone mixtures.
  • Slow Evaporation : Use controlled evaporation at 4°C to enhance lattice formation.
  • Crystal Quality : Address twinning via iterative SHELXL refinement cycles .

Advanced: How can researchers design bioactivity assays for this compound’s ecological or pharmacological potential?

Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Molecular Docking : Target enzymes (e.g., DHFR, cytochrome P450) using AutoDock Vina; validate with MD simulations.
  • Ecotoxicity : Assess phytochemical interactions (e.g., allelopathy) using plant seed germination assays .

Advanced: How does substituent variation (e.g., Br vs. Cl) impact its electronic and biological properties?

Answer:

  • SAR Studies : Synthesize halogen-substituted analogs (e.g., Cl, F) and compare:
    • LogP values (lipophilicity) via shake-flask method.
    • Antibacterial potency (e.g., zone of inhibition assays).
  • DFT Analysis : Correlate electronegativity with HOMO-LUMO gaps and charge distribution .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .

Advanced: How can researchers validate its stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate solutions at pH 2–12 (37°C, 7 days) and analyze degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen (25–300°C) to assess thermal decomposition.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life .

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